molecular formula C25H19N3O3S B2384033 2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 895649-17-9

2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No. B2384033
CAS RN: 895649-17-9
M. Wt: 441.51
InChI Key: IRRJAIXQLCERJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” belongs to a class of organic compounds known as hippuric acids . It appears to contain a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a fused ring system involving a benzene ring, a furan ring, and a pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been synthesized from 5-acetyl-4-aminopyrimidines . The process involves heating under reflux with MeONa in BuOH, where the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, a thio group, and a phenylacetamide group .

Scientific Research Applications

Derivatives of thiazolo [3,2-a]pyrimidine, particularly 2-substituted ones, hold significant promise in drug design due to their synthetic potential and structural versatility. These compounds serve as scaffolds for developing new medicines, including potential anticancer drugs . The thiazolo [3,2-a]pyrimidine ring system shares structural similarity with purine, making it an attractive target for designing ligands that can effectively bind to biological targets.

Synthesis Methods

Various synthetic approaches exist for thiazolo [3,2-a]pyrimidine derivatives. One widely known method involves cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, 1,2-dichloroethane, and terminal alkynes . Singh et al. developed an efficient procedure for synthesizing thiazolo [3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .

Chemical Properties

The 2-(arylmethylidene)-substituted thiazolo [3,2-a]pyrimidine derivatives exhibit intriguing chemical properties. Their structural features, including the active methylene group (C2H2), make them attractive for functionalization with various electrophilic reagents .

Biological Activity

These compounds demonstrate high antitumor, antibacterial, and anti-inflammatory activities. Their potential as anticancer agents has been explored, and further optimization may enhance their efficacy .

Conclusions

Future Directions

Given the diverse biological activities of related compounds, this compound could be a potential candidate for further study in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-16-9-5-7-13-19(16)28-24(30)23-22(18-12-6-8-14-20(18)31-23)27-25(28)32-15-21(29)26-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRJAIXQLCERJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.